molecular formula C13H16ClNO3 B4995967 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B4995967
M. Wt: 269.72 g/mol
InChI Key: NXYDXDWIEHMNOX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group linked to an acetamide core, which is further substituted with a tetrahydrofuran-2-ylmethyl moiety. This compound has garnered attention for its role in inhibiting the ATF4 (activating transcription factor 4) pathway, a therapeutic target for cancer, neurodegenerative diseases, and other disorders . Its structural uniqueness lies in the combination of the chlorophenoxy group (enhancing lipophilicity and target binding) and the tetrahydrofuranmethyl chain (improving solubility and pharmacokinetics).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYDXDWIEHMNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chlorophenoxy Acetamides with Heterocyclic Modifications

Compound Name Structural Features Pharmacological Activity Synthesis Yield Reference
Target Compound : 2-(4-Chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide 4-Chlorophenoxy + tetrahydrofuranmethyl-acetamide ATF4 inhibition (anti-cancer, neurodegenerative) Not reported
7b : 2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide 4-Chlorophenoxy + quinazolinone core Anti-HCV activity (NS5B inhibitor) High purity
Compound A : N-(3-((4-(4-chlorophenoxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)-2-methylphenyl)acetamide 4-Chlorophenoxy + triazine-piperidine hybrid Sodium channel inhibition (analgesic) Not reported
47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide Benzo[d]thiazole sulfonyl + piperazine Antimicrobial (gram-positive bacteria) Moderate yield

Key Observations :

  • While Compound A targets sodium channels for pain relief, the target compound ’s ATF4 inhibition suggests broader therapeutic applications in oncology .

Tetrahydrofuran-Containing Acetamides

Compound Name Structural Features Pharmacological Activity Notes Reference
Target Compound Tetrahydrofuranmethyl + 4-chlorophenoxy ATF4 pathway inhibition Patent-protected
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide Tetrahydrofuranmethyl-sulfonamide + acetamide Not reported High solubility
2-(2-Methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide Methoxyphenoxy + tetrahydrofuranmethoxy Not reported Experimental

Key Observations :

  • The target compound’s 4-chlorophenoxy group enhances target binding compared to methoxyphenoxy or sulfonamide derivatives .
  • Tetrahydrofuran-containing analogs (e.g., ) are often prioritized for their improved solubility, a critical factor in CNS drug development.

Antimicrobial and Antifungal Acetamides

Compound Name Structural Features Activity Spectrum Efficacy Reference
47 (as above) Benzo[d]thiazole sulfonyl + piperazine Gram-positive bacteria, fungi IC50: 2–8 µg/mL
49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide Thiazole + benzo[d]thiazole sulfonyl Fungi (Candida spp.) IC50: 4–10 µg/mL
Target Compound Chlorophenoxy + tetrahydrofuranmethyl No direct antimicrobial activity reported

Key Observations :

  • Unlike antimicrobial acetamides (e.g., 47 , 49 ), the target compound lacks reported antibacterial or antifungal properties, highlighting its specialized role in ATF4 inhibition .

Characterization Methods

  • 1H/13C NMR: Confirmed substitution patterns (e.g., chlorophenoxy protons at δ 7.2–7.8 ppm) .
  • HPLC-UV/ESI-MS : Purity >95% for pharmacological testing .

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